Imiquimod impurity 1-d6
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Overview
Description
Imiquimod impurity 1-d6 is a deuterium-labeled derivative of Imiquimod impurity 1. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications. This compound is primarily used as a tracer in drug development processes due to its unique properties .
Preparation Methods
The preparation of Imiquimod impurity 1-d6 involves the incorporation of deuterium into Imiquimod impurity 1 This process typically includes the use of deuterated reagents and solventsIndustrial production methods often employ advanced techniques such as ultra-pressure liquid chromatography (UPLC) to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Imiquimod impurity 1-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Imiquimod impurity 1-d6 has several scientific research applications:
Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.
Biology: It helps in understanding the metabolic pathways and interactions of drugs within biological systems.
Medicine: It is used in the development and testing of new pharmaceuticals, particularly in studying the pharmacokinetics and pharmacodynamics of drugs.
Industry: It is employed in the quality control and assurance processes of pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Imiquimod impurity 1-d6 involves its role as a tracer in scientific research. By incorporating deuterium, the compound allows researchers to track and quantify the behavior of drugs in biological systems. This helps in understanding the molecular targets and pathways involved in the drug’s effects. The deuterium atoms provide a distinct signal that can be detected using various analytical techniques .
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-[(4-aminoimidazo[4,5-c]quinolin-1-yl)methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)/i1D3,2D3 |
InChI Key |
CNBOKXFMODKQCT-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O |
Origin of Product |
United States |
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